1,3-dimethylquinoxalin-2(1H)-one
Description
The exact mass of the compound 1,3-dimethylquinoxalin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dimethylquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethylquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDSEWMSMJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325898 | |
| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-25-5 | |
| Record name | 3149-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1,3-dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical characteristics, outlines detailed experimental protocols for its synthesis and characterization, and provides insights into the rationale behind these methodologies. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoxalinone derivatives.
Introduction: The Significance of the Quinoxalinone Scaffold
Quinoxalin-2(1H)-one derivatives represent a privileged class of nitrogen-containing heterocyclic compounds. The fusion of a benzene ring with a pyrazin-2-one ring bestows upon this scaffold a unique electronic architecture, making it a versatile building block in the design of novel bioactive molecules and functional materials. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.
1,3-Dimethylquinoxalin-2(1H)-one, the subject of this guide, serves as a fundamental model for understanding the structure-property relationships within this class of compounds. Its physical properties are the bedrock upon which its chemical behavior, reactivity, and potential applications are built. A thorough understanding of these properties is therefore paramount for its effective utilization in research and development.
Core Physicochemical Properties
The physical properties of 1,3-dimethylquinoxalin-2(1H)-one are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, including its solubility, distribution, and potential for formulation into drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem CID: 351422[1] |
| Molecular Weight | 174.20 g/mol | PubChem CID: 351422[1] |
| Melting Point | 86-87 °C | ChemicalBook CAS#3149-25-5 |
| Boiling Point | Data not available | N/A |
| Calculated XLogP3 | 0.9 | PubChem CID: 351422[1] |
| Appearance | (Expected) Crystalline solid | General knowledge |
| Solubility | Data not available | N/A |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one can be achieved through a multi-step process starting from readily available aniline derivatives.[2] Understanding the rationale behind the chosen synthetic route is crucial for ensuring high purity and yield, which are prerequisites for accurate physical property determination.
Synthetic Pathway
A plausible and efficient synthesis involves a sequence of acylation, nitration, reduction, intramolecular cyclization, and N-methylation.
Caption: Synthetic pathway for 1,3-dimethylquinoxalin-2(1H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine in a suitable solvent such as ethanol, add an equimolar amount of an α-keto acid, for instance, pyruvic acid.
-
The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 3-methylquinoxalin-2(1H)-one, is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent like ethanol to yield the pure intermediate.
Step 2: N-Methylation to Yield 1,3-Dimethylquinoxalin-2(1H)-one
-
Dissolve the synthesized 3-methylquinoxalin-2(1H)-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, for example, potassium carbonate (K₂CO₃), to deprotonate the nitrogen atom at the 1-position.
-
Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours) to ensure complete methylation.
-
After the reaction is complete, the inorganic salts are removed by filtration.
-
The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization from a solvent like ethanol to obtain pure 1,3-dimethylquinoxalin-2(1H)-one.[3]
Rationale for Experimental Choices
-
Solvent Selection: Ethanol is a common solvent for the initial condensation as it is polar enough to dissolve the reactants and allows for heating to reflux temperatures to drive the reaction. DMF is an excellent solvent for the N-methylation step due to its high polarity and aprotic nature, which facilitates the SN2 reaction.
-
Base Selection: Potassium carbonate is a mild and effective base for the deprotonation of the quinoxalinone nitrogen, enabling the subsequent nucleophilic attack on the methylating agent.
-
Purification Method: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Experimental Determination of Physical Properties
Accurate determination of physical properties is essential for the characterization and quality control of 1,3-dimethylquinoxalin-2(1H)-one.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Caption: Workflow for melting point determination.
Boiling Point Determination (for liquids or low-melting solids)
Protocol using Thiele Tube:
-
Place a small amount of the sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
Quantitative solubility data is crucial for applications in drug development and formulation. A standard method for determining solubility is the shake-flask method.
Protocol for Solubility Determination:
-
Add an excess amount of 1,3-dimethylquinoxalin-2(1H)-one to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Analyze a known volume of the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.
-
The solubility is then expressed as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,3-dimethylquinoxalin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For 1,3-dimethylquinoxalin-2(1H)-one, one would expect to see signals corresponding to the two methyl groups and the four aromatic protons on the benzene ring. The chemical shifts and splitting patterns of these signals would be characteristic of the molecule's structure.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two methyl carbons, the four aromatic methine carbons, the two aromatic quaternary carbons, the carbonyl carbon, and the carbon of the C=N bond.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 1,3-dimethylquinoxalin-2(1H)-one would include:
-
C=O stretch: A strong absorption band typically in the region of 1650-1700 cm⁻¹.
-
C=N stretch: An absorption band around 1600-1650 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands typically above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of 174.20 g/mol .[1] Analysis of the fragmentation pattern can further confirm the structure of the compound.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 1,3-dimethylquinoxalin-2(1H)-one, a compound of considerable interest in contemporary chemical research. By presenting not only the data but also the experimental context and rationale, this guide aims to empower researchers to better understand, handle, and utilize this important molecule. The provided protocols for synthesis and characterization serve as a practical foundation for further investigation and application of quinoxalinone derivatives in the pursuit of new scientific discoveries.
References
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PubChem. (n.d.). 1,3-dimethylquinoxalin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Substituted 1,3-Dimethyl-1H-quinoxalin-2-ones from Aniline Derivatives. Retrieved from [Link]
-
Benzeid, H., et al. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2234. Retrieved from [Link]
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The Quinoxalinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the rich history and discovery of quinoxalinone compounds, tracing their evolution from early synthetic curiosities to a privileged scaffold in modern medicinal chemistry. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding understanding of their diverse biological activities. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in scientific literature and practical insights.
The Genesis of a Scaffold: A Historical Perspective
The story of quinoxalinones is intrinsically linked to the broader history of quinoxaline chemistry. The foundational synthesis of the quinoxaline ring system was first reported in 1884 by German chemists Wilhelm Körner and Oscar Hinsberg. Their pioneering work involved the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a robust reaction that laid the groundwork for the entire field.
Wilhelm Körner (1839-1925) , a student of the renowned chemist August Kekulé, was a meticulous organic chemist who made significant contributions to the understanding of aromatic compounds. His work, along with that of Oscar Hinsberg , on the synthesis of these novel nitrogen-containing heterocycles opened a new chapter in organic chemistry. While their initial focus was on the fundamental chemistry and structure of these new compounds, their work provided the essential tools for future generations of chemists to explore the vast chemical space of quinoxalines and their derivatives, including the quinoxalinone core.
The initial discovery of the biological activities of quinoxalinone derivatives was not a singular event but rather a gradual unfolding of their potential. Early investigations in the mid-20th century began to reveal the antimicrobial properties of certain quinoxalinone compounds. Notably, the discovery of naturally occurring antibiotics like echinomycin, which contains a quinoxaline moiety, spurred further interest in the therapeutic potential of this scaffold.[1] It was in the latter half of the 20th century and into the 21st century that the true breadth of their biological activities, including antiviral, anticancer, and anti-inflammatory effects, came into sharper focus, transforming the quinoxalinone core from a chemical curiosity into a cornerstone of drug discovery programs.
The Art of Synthesis: From Classical Reactions to Modern Innovations
The synthetic versatility of the quinoxalinone scaffold has been a key driver of its enduring relevance in medicinal chemistry. The evolution of synthetic methods reflects the broader trends in organic chemistry, moving from classical, often harsh, conditions to more efficient, greener, and diversity-oriented approaches.
The Cornerstone: The Hinsberg Quinoxaline Synthesis
The classical and still widely used method for constructing the quinoxalinone core is a variation of the Hinsberg synthesis. This typically involves the condensation of an o-phenylenediamine with an α-keto ester, such as ethyl glyoxalate or ethyl pyruvate. The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the keto carbonyl, followed by cyclization and dehydration to form the quinoxalinone ring.
Conceptual Workflow of the Hinsberg Synthesis for Quinoxalin-2(1H)-one:
Caption: Workflow of the Hinsberg synthesis for quinoxalin-2(1H)-one.
A Validated Protocol: Synthesis of Quinoxaline Derivatives
To ensure the trustworthiness and practical utility of this guide, a detailed, self-validating experimental protocol for the synthesis of quinoxaline derivatives from o-phenylenediamine and a 1,2-dicarbonyl compound is provided below. This method is a foundational technique that can be adapted for the synthesis of a wide range of substituted quinoxalines and quinoxalinones.[2]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Toluene (8 mL)
-
Catalyst (e.g., molybdophosphovanadates supported on alumina, 0.1 g)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
This protocol provides a reliable and reproducible method for the synthesis of the quinoxaline scaffold, which is a direct precursor to many quinoxalinone derivatives through subsequent oxidation or by using an α-keto acid in the initial condensation.
The Modern Era of Synthesis
The 21st century has witnessed a surge in the development of novel and more efficient methods for quinoxalinone synthesis. These modern approaches are often guided by the principles of green chemistry, aiming for higher yields, shorter reaction times, and the use of environmentally benign catalysts and solvents.[3] Key advancements include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes.[3]
-
Catalyst-free reactions: Many modern protocols have been developed that proceed efficiently without the need for a catalyst, often using water as a solvent.[4]
-
Multi-component reactions (MCRs): These reactions allow for the construction of complex quinoxalinone derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.
-
Photoredox catalysis: Visible-light-mediated reactions have emerged as a powerful tool for the C-H functionalization of pre-formed quinoxalinone rings, enabling the introduction of a wide range of substituents at the C3 position.[4]
The Biological Orchestra: A Symphony of Activities
Quinoxalinone derivatives are renowned for their broad spectrum of biological activities, making them a fertile ground for drug discovery. Their planar structure allows them to intercalate into DNA and interact with the active sites of various enzymes.
The War on Cancer: A Multi-pronged Attack
The anticancer properties of quinoxalinones are perhaps their most extensively studied biological activity.[5][6] These compounds exert their effects through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Key Anticancer Mechanisms of Quinoxalinone Derivatives:
| Mechanism of Action | Key Molecular Targets | Representative Quinoxalinone Derivatives |
| Inhibition of Tyrosine Kinases | VEGFR-2, FGFR, EGFR | Erdafitinib (FDA-approved FGFR inhibitor) |
| Inhibition of Topoisomerases | Topoisomerase IIα and IIβ | Chloroquinoxaline sulfonamide (CQS) |
| Induction of Apoptosis | Activation of caspase cascades, modulation of Bcl-2 family proteins | Various substituted quinoxalinones |
| Generation of Reactive Oxygen Species (ROS) | Disruption of cellular redox balance | Quinoxaline-arylfuran derivatives |
| Inhibition of Signaling Pathways | PI3K/AKT/mTOR, STAT3 | Various substituted quinoxalinones |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have provided valuable insights for the rational design of potent anticancer agents.[5][7]
| Position of Substitution | Influence on Anticancer Activity |
| C2 and C3 Positions | The nature of the substituent significantly impacts activity. Heteroaromatic rings, such as furan, at these positions can enhance antiproliferative effects compared to phenyl rings.[8] |
| C6 and C7 Positions | Substitution with electron-withdrawing groups, such as halogens (e.g., Cl, F), often increases anticancer activity. |
| N1 Position | Alkylation or arylation at this position can modulate the compound's pharmacokinetic properties and biological activity. |
| Linker at C3 Position | An NH linker at the third position has been shown to be essential for the activity of some derivatives, while aliphatic linkers can decrease activity.[5] |
A Shield Against Viruses: Combating Viral Threats
Quinoxalinone derivatives have also emerged as promising antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[9][10] Their mechanisms of action often involve the inhibition of key viral enzymes or the disruption of viral replication processes. For instance, some quinoxaline derivatives have been shown to target the NS1 protein of the influenza virus, a highly conserved protein essential for viral replication.[11]
From Bench to Bedside: Quinoxalinones in the Clinic
The therapeutic potential of quinoxalinone derivatives is not merely theoretical. Several compounds have progressed through clinical trials, with one notable success story being the FDA approval of Erdafitinib.
Quinoxalinone-Based Drugs in Development and on the Market:
| Drug Name | Developer | Target | Indication |
| Erdafitinib (Balversa®) | Astex Pharmaceuticals/Janssen | FGFR1-4 | Urothelial Carcinoma |
| Chloroquinoxaline sulfonamide (CQS) | - | Topoisomerase IIα and IIβ | Solid Tumors |
| R(+)XK469 | - | Topoisomerase II | Advanced Solid Tumors |
Erdafitinib is a potent inhibitor of fibroblast growth factor receptors (FGFRs) and was approved by the FDA in 2019 for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma that has susceptible FGFR3 or FGFR2 genetic alterations.[5] Chloroquinoxaline sulfonamide (CQS) is another notable example that entered Phase II clinical trials for the treatment of colorectal and lung cancer, acting as a topoisomerase II inhibitor.[5] R(+)XK469, a quinoxaline analogue, also underwent Phase I clinical trials for advanced solid tumors.[12]
Unraveling the Mechanism: A Look at Key Signaling Pathways
A deep understanding of the molecular mechanisms underlying the biological activities of quinoxalinone compounds is crucial for the development of targeted and effective therapies. Below are diagrams of key signaling pathways targeted by quinoxalinone derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
Many quinoxalinone-based anticancer agents function by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.
Caption: Quinoxalinone-mediated inhibition of the ASK1 signaling pathway.
By inhibiting ASK1, certain quinoxalinone derivatives can mitigate the downstream activation of JNK and p38 MAP kinases, thereby reducing apoptosis and inflammation. [13][14][15][16][17]
Conclusion and Future Directions
The journey of quinoxalinone compounds, from their initial synthesis in the late 19th century to their current status as a privileged scaffold in drug discovery, is a testament to the power of fundamental chemical research and the continuous evolution of medicinal chemistry. The diverse biological activities, coupled with their synthetic tractability, ensure that quinoxalinones will remain a vibrant area of research for years to come.
Future research in this field will likely focus on:
-
Development of more selective inhibitors: As our understanding of the molecular targets of quinoxalinones deepens, the design of more selective inhibitors with improved safety profiles will be a key focus.
-
Exploration of new therapeutic areas: While the anticancer and antiviral properties of quinoxalinones are well-established, their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation.
-
Application of novel drug delivery systems: The use of advanced drug delivery technologies could enhance the therapeutic efficacy and reduce the side effects of quinoxalinone-based drugs.
-
Further elucidation of mechanisms of action: Continued research into the precise molecular mechanisms by which quinoxalinones exert their biological effects will be crucial for the rational design of the next generation of therapeutics.
The rich history and promising future of quinoxalinone compounds serve as an inspiring example of how a simple heterocyclic core can give rise to a vast and diverse orchestra of biological activities, offering hope for the treatment of a wide range of human diseases.
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An In-Depth Technical Guide to In Silico ADME Prediction for Quinoxalinone Derivatives
Foreword: The Imperative of Early-Stage Pharmacokinetic Profiling
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with peril, with a significant percentage of failures occurring due to poor pharmacokinetic profiles.[4][5] The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule dictate its bioavailability, efficacy, and potential for toxicity.[6][7] Integrating ADME evaluation into the earliest stages of drug discovery is no longer a recommendation but a strategic necessity.[4]
In silico ADME prediction represents a paradigm shift in this process, offering a rapid, cost-effective, and resource-efficient means to triage large libraries of virtual or newly synthesized compounds.[8][9] By leveraging computational models, we can forecast the ADME profile of quinoxalinone derivatives directly from their chemical structures, enabling a "fail fast, fail cheap" approach that prioritizes candidates with the highest probability of clinical success. This guide provides researchers with a technical framework for applying these predictive technologies, emphasizing the causality behind model selection and the principles of a self-validating workflow to ensure scientific rigor.
The Foundation: Principles of Computational ADME Modeling
At its core, in silico ADME prediction is built on the hypothesis that the pharmacokinetic behavior of a molecule is encoded within its structure. Computational models aim to decipher this code. The methodologies predominantly fall into two categories: those based on physicochemical properties and those employing Quantitative Structure-Activity Relationships (QSAR).
Causality in Model Selection: The choice of model is dictated by the complexity of the biological endpoint. Simple, passive processes like lipophilicity can be estimated with high accuracy from fundamental physicochemical descriptors. In contrast, complex, multi-factorial processes like blood-brain barrier penetration or metabolic stability necessitate the use of sophisticated QSAR or machine learning models trained on extensive experimental data.[10][11]
-
Physicochemical & Rule-Based Models: These models utilize calculated molecular descriptors such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and hydrogen bond donors/acceptors. They are the basis for "drug-likeness" filters like Lipinski's Rule of Five, which provide a foundational assessment of a compound's potential for oral bioavailability.[12][13][14][15] While not predictive of activity, they are indispensable for identifying compounds with a higher likelihood of possessing favorable ADME characteristics.[13]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a set of molecular descriptors and a specific ADME property.[16][17][18] These models are trained on datasets of compounds with known experimental values, allowing them to predict the properties of new, untested molecules.[19] Modern approaches frequently employ machine learning algorithms—such as random forest, gradient boosting, and deep neural networks—to capture complex, non-linear relationships between chemical structure and biological outcomes.[20][21][22]
The ADMET Profile: A Parameter-by-Parameter Computational Assessment
A comprehensive in silico assessment evaluates a spectrum of properties that collectively define the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption from the gastrointestinal tract is the first critical hurdle.
-
Aqueous Solubility (logS): A compound must first dissolve to be absorbed. In silico models predict solubility based on contributions from various molecular fragments and topological features. Poor solubility is a common liability that can terminate development.
-
Human Intestinal Absorption (HIA): This is often predicted using models trained on Caco-2 cell permeability data, an in vitro system that mimics the human intestinal lining.[23] For quinoxalinone derivatives, particular attention must be paid to the number and strength of hydrogen bond donors, as excessive hydrogen bonding capacity can negatively impact membrane permeability.[23]
-
Drug-Likeness Evaluation: This is the primary filtration step. The most widely recognized guideline is Lipinski's Rule of Five . A compound is more likely to be orally bioavailable if it adheres to these criteria.
| Parameter | Lipinski's Rule of Five (Ro5) [15][24] | Rationale |
| Molecular Weight (MW) | ≤ 500 Da | Size affects diffusion and permeability. |
| Lipophilicity (logP) | ≤ 5 | Balances solubility and membrane permeability. |
| H-Bond Donors | ≤ 5 | High numbers reduce permeability across lipid bilayers. |
| H-Bond Acceptors | ≤ 10 | High numbers reduce permeability across lipid bilayers. |
Distribution: Reaching the Target
Once absorbed, a drug must distribute throughout the body to reach its site of action.
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active. High PPB can limit efficacy. QSAR models can predict the percentage of a compound that will bind to plasma proteins like albumin.
-
Blood-Brain Barrier (BBB) Penetration: This is a critical parameter. For CNS-acting drugs, BBB penetration is essential; for peripherally acting drugs, it should be minimized to avoid CNS side effects.[25] Predicting BBB penetration is challenging due to the complexity of the barrier, which includes both passive diffusion and active transport mechanisms. Machine learning models trained on large datasets of experimentally determined BBB permeability data have shown significant predictive power.[26][27][28]
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.
-
Cytochrome P450 (CYP) Interaction: The CYP enzyme superfamily is responsible for the metabolism of most drugs. In silico models are crucial for predicting whether a quinoxalinone derivative is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[29] Inhibition of these enzymes is a primary cause of drug-drug interactions.
-
Site of Metabolism (SoM): Predicting the specific atoms on a molecule most likely to be metabolized allows chemists to proactively block these "metabolic hotspots" to improve stability, for example, by replacing a hydrogen with a fluorine atom.
Excretion: The Final Elimination
This involves the removal of the drug and its metabolites from the body. A key factor is interaction with efflux transporters.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and penetration into tissues like the brain. Some quinoxalinone derivatives have been identified as potential P-gp inhibitors, which could be leveraged to overcome multidrug resistance in cancer therapy but also poses a risk for drug-drug interactions.[23]
Toxicity: Predicting Adverse Effects
Early identification of potential toxicity is one of the most impactful applications of in silico modeling.[30][31]
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[20][32] This is a major reason for drug withdrawal.[32] Numerous highly predictive QSAR and machine learning models are available to flag potential hERG blockers early in the discovery process.[20][33]
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is another significant safety concern. While complex, models exist to predict the potential for a compound to cause liver damage.[23]
-
Mutagenicity: In silico systems can predict the outcome of an Ames test, flagging compounds that may be mutagenic or carcinogenic. For certain therapeutic areas, such as oncology, a degree of genotoxicity might be an expected part of the mechanism of action.[1]
A Self-Validating Workflow for Quinoxalinone Derivatives
Trustworthiness in prediction is paramount. A robust in silico workflow is not a "black box" but a self-validating system that acknowledges the limitations of its models.
Experimental Protocol: In Silico ADMET Profiling
-
Structure Preparation:
-
Generate a 2D representation of the quinoxalinone derivative. The SMILES (Simplified Molecular-Input Line-Entry System) format is a common starting point.
-
Convert the 2D structure to a 3D conformation using a standard molecular mechanics force field. Ensure the protonation state is correctly assigned for a physiological pH of 7.4.
-
-
Descriptor Calculation:
-
Utilize computational chemistry software (e.g., RDKit, MOE, Schrödinger Suite) to calculate a comprehensive set of molecular descriptors (0D, 1D, 2D, and 3D), including physicochemical properties (logP, TPSA), topological indices, and quantum mechanical descriptors.
-
-
Model Application & Prediction:
-
Input the prepared structure or calculated descriptors into a suite of validated ADMET prediction models. Employ a consensus approach: use multiple different models or tools (e.g., SwissADME, ACD/Percepta, proprietary QSAR models) to predict each critical endpoint.[8][22][34] A consensus in prediction across different algorithms significantly increases confidence.
-
-
Applicability Domain (AD) Analysis:
-
Data Synthesis and Triage:
-
Aggregate all predicted data into a centralized table.
-
Use a color-coded heat map or a scoring function to rank and prioritize compounds. The goal is to identify candidates with the most balanced overall ADMET profile, not necessarily the best single parameter.
-
Workflow Visualization
The following diagram illustrates the logical flow of a robust in silico ADMET screening process.
Caption: The iterative cycle of in silico prediction and experimental validation.
This iterative loop is the hallmark of a self-validating system. Initial in silico predictions guide which compounds are tested in vitro. The resulting experimental data is then used to validate the accuracy of the computational models and, if necessary, to retrain and improve them, enhancing the predictive power for the next generation of compounds.
Conclusion
In silico ADMET modeling is an indispensable tool in modern drug discovery. For researchers working with quinoxalinone derivatives, it provides a powerful framework to embed pharmacokinetic considerations at the very inception of a project. By understanding the causal relationships between molecular structure and ADMET properties, employing a robust, multi-model workflow, and adhering to the principles of a self-validating system, teams can significantly de-risk their portfolios. This computational-first approach does not replace experimental science but rather enhances it, ensuring that precious laboratory resources are focused on compounds that possess not only potent biological activity but also a realistic path toward becoming safe and effective medicines.
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Tautomeric Equilibrium in Quinoxalin-2(1H)-one Systems: A Technical Guide for Drug Discovery and Development
Abstract
Quinoxalin-2(1H)-one and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of these scaffolds is intrinsically linked to their rich structural chemistry, most notably the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the lactam-lactim tautomerism inherent to quinoxalin-2(1H)-one systems. We will delve into the fundamental principles governing this equilibrium, the environmental factors that influence the predominance of specific tautomers, and the advanced spectroscopic and computational methodologies employed for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of these critical pharmacophores to advance their research and development programs.
The Duality of the Quinoxalin-2(1H)-one Core: An Introduction to Lactam-Lactim Tautomerism
The quinoxalin-2(1H)-one scaffold is not a static entity but rather exists as a dynamic equilibrium between two primary tautomeric forms: the lactam (or keto/amide) form and the lactim (or enol/imidate) form.[3] This equilibrium, a subtype of prototropic tautomerism, involves the migration of a proton and a concurrent shift in double bonds.
-
Quinoxalin-2(1H)-one (Lactam Form): This tautomer features a carbonyl group at the C2 position and a proton on the N1 nitrogen. It is often referred to as the amide tautomer.
-
Quinoxalin-2-ol (Lactim Form): This tautomer possesses a hydroxyl group at the C2 position, resulting from the migration of the N1 proton to the carbonyl oxygen. This is also known as the imidate form.
The relative stability and population of these two forms are not fixed but are governed by a delicate interplay of structural and environmental factors. Understanding this equilibrium is paramount, as the distinct electronic and steric properties of each tautomer can profoundly influence a molecule's biological activity, pharmacokinetic profile, and photophysical characteristics.[4][5]
Figure 2: Workflow for the determination of tautomer ratios using NMR spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms have distinct electronic structures and therefore different absorption spectra. [6]The lactam form, with its cross-conjugated system, typically exhibits a different λmax compared to the more extended conjugated system of the lactim form. By analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature, one can monitor shifts in the tautomeric equilibrium.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the quinoxalin-2(1H)-one derivative in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents or in buffer solutions of varying pH.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the position of the absorption maxima (λmax) and the molar absorptivity (ε) to infer the predominant tautomeric form in each condition. For quantitative analysis, if the spectra of the pure tautomers are known or can be estimated, the relative concentrations can be determined by deconvolution of the experimental spectra. [7]
Computational Chemistry: A Predictive Approach
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the relative stabilities of tautomers. [3][8]By calculating the Gibbs free energy of each tautomer, one can predict the position of the equilibrium.
-
Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). [9]4. Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired solvent.
-
Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: ΔG = -RTln(Keq).
Figure 3: A generalized workflow for predicting tautomer stability using DFT calculations.
The Impact of Tautomerism on Biological Activity and Drug Design
The tautomeric state of a quinoxalin-2(1H)-one derivative can have a profound impact on its biological activity. [5]The two tautomers present different hydrogen bonding patterns (donor/acceptor sites), shapes, and electronic distributions, which can lead to differential binding affinities for a biological target. For example, one tautomer might fit perfectly into the active site of an enzyme, while the other might not.
When designing new drugs based on the quinoxalinone scaffold, it is crucial to consider the tautomeric equilibrium. A compound that appears promising in silico based on one tautomer might be inactive in vivo if the other, inactive tautomer is the predominant form under physiological conditions. Therefore, a thorough understanding and characterization of the tautomeric behavior of lead compounds is an essential step in the drug discovery and development process. For instance, the anticancer activity of some quinoxalinone derivatives has been attributed to their ability to interact with specific biological targets, and this interaction is likely dependent on the predominant tautomeric form. [2][10]
Conclusion and Future Perspectives
The lactam-lactim tautomerism of quinoxalin-2(1H)-one systems is a fascinating and fundamentally important aspect of their chemistry. As we have outlined in this guide, a combination of experimental and computational approaches can provide a detailed understanding of the factors that govern this equilibrium. For medicinal chemists and drug developers, the ability to predict and control the tautomeric state of these compounds opens up new avenues for the rational design of more potent and selective therapeutic agents. Future research in this area will likely focus on developing more accurate predictive models for tautomeric equilibria and on elucidating the precise role of individual tautomers in the biological activity of quinoxalinone-based drugs.
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Kim, Y. S., et al. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [11]3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - Supporting Information. AWS. [9]4. Organic Chemistry Portal. Synthesis of quinoxalinones. [12]5. Gomez, J. A. G., et al. Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society. [3]6. Renault, K., et al. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry. [13]7. Al-Ostath, A., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [14]8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. [8]9. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers (RSC Publishing). [6]10. Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. [4]11. Processing of tautomeric spectral data sets. | Download Scientific Diagram. ResearchGate. [7]12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [10]13. Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. [15]14. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum. ChemicalBook. [16]15. Ramli, Y., et al. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [1]16. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. [17]17. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [18]18. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [19]19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [20]20. Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [21]21. DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [22]22. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [23]23. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [2]24. Quantitative NMR Research Articles - Page 1 | R Discovery. R Discovery. [24]25. Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [25]26. Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. Sci-Hub. [26]27. Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific. [27]28. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. RI ITBA. [28]29. Density Functional Theory for Beginners - Basic Principles and Practical Approaches. [29]30. Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [30]31. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. [31]32. Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones under aerobic metal-free conditions. Green Chemistry (RSC Publishing). [32]33. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). PubMed. [33]34. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1 H)-ones with Air as an Oxidant. PubMed. [34]35. Possible tautomeric forms A-C for symmetric quinoxalines 6-13, and... ResearchGate. [35]36. What impact does tautomerism have on drug discovery and development?. PMC.
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1,3-dimethylquinoxalin-2(1H)-one stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of 1,3-Dimethylquinoxalin-2(1H)-one
Foreword
As the chemical complexity of therapeutic candidates evolves, a comprehensive understanding of their intrinsic stability becomes paramount. The quinoxalinone scaffold, a privileged core in medicinal chemistry, is integral to numerous compounds under investigation.[1][2] This guide focuses on a specific derivative, 1,3-dimethylquinoxalin-2(1H)-one, to provide a detailed framework for assessing its chemical stability and elucidating its degradation pathways.
This document moves beyond a mere recitation of facts. It is designed as a practical manual for the research scientist, offering not just protocols but the strategic reasoning behind them. By understanding the why behind the how, we can design more robust molecules and accelerate the drug development process. We will explore the molecule's potential liabilities, propose degradation mechanisms based on established chemical principles, and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.
Molecular Profile and Inherent Stability Considerations
1,3-Dimethylquinoxalin-2(1H)-one, with the chemical formula C₁₀H₁₀N₂O, is a bicyclic heteroaromatic compound.[3] Its core structure consists of a benzene ring fused to a pyrazinone ring. The presence of two methyl groups, one on each nitrogen atom (N1 and N4), and a carbonyl group at the C2 position, defines its chemical personality.
Structural Features Influencing Stability:
-
Amide Bond: The lactam (cyclic amide) functionality within the pyrazinone ring is a primary site of potential hydrolytic degradation under both acidic and basic conditions.
-
Electron-Rich Benzene Ring: The benzene moiety can be susceptible to electrophilic attack and oxidative degradation.
-
C3-Methyl Group: The methyl group attached to the imine-like carbon (C3) is a potential site for oxidation. The C-H bonds at this position can be activated, especially in the presence of radical initiators or strong oxidants.[4]
-
N-Methyl Groups: While generally stable, N-methyl groups can sometimes be subject to oxidative N-dealkylation under specific metabolic or harsh chemical conditions.
Understanding these structural "hotspots" is the first step in designing a rational and efficient stability testing program.
Forced Degradation: A Strategic Approach
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting a compound to conditions more severe than accelerated storage to intentionally trigger degradation.[5][6] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods capable of separating the intact drug from its impurities.
A well-designed forced degradation study provides a predictive understanding of the molecule's behavior over its shelf life and under various formulation and storage scenarios.
Experimental Workflow for Forced Degradation
The following workflow provides a comprehensive and systematic approach to stress testing 1,3-dimethylquinoxalin-2(1H)-one. The causality behind the choice of stressors and conditions is critical for generating meaningful data.
Caption: A logical workflow for conducting forced degradation studies.
Primary Degradation Pathways and Mechanistic Insights
Based on the chemical structure of 1,3-dimethylquinoxalin-2(1H)-one and established reactivity of related heterocyclic systems, we can anticipate several key degradation pathways.
Hydrolytic Degradation (Acidic and Basic)
Hydrolysis is a common degradation route for compounds containing amide bonds. The lactam ring in 1,3-dimethylquinoxalin-2(1H)-one is the most probable site for this reaction.
-
Causality: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, hydroxide ions directly attack the electrophilic carbonyl carbon. This mechanism is analogous to the alkaline hydrolysis observed in other N-dimethylated cyclic compounds like 1,3-dimethylphenobarbital, which leads to ring cleavage.[7]
Caption: Hypothesized hydrolytic degradation of 1,3-dimethylquinoxalin-2(1H)-one.
Oxidative Degradation
Oxidation is a critical degradation pathway, often mediated by reactive oxygen species. The quinoxalinone core has several sites susceptible to oxidation.
-
Causality: The C3 position of the quinoxalin-2(1H)-one ring system is known to be reactive and can undergo oxidation.[8] The C3-methyl group is a prime candidate for oxidation to a hydroxymethyl or further to a carboxylic acid derivative. Additionally, the electron-rich aromatic ring could undergo hydroxylation.
Caption: Potential oxidative degradation pathways for 1,3-dimethylquinoxalin-2(1H)-one.
Photodegradation
Compounds with chromophores that absorb UV or visible light can be susceptible to photodegradation.
-
Causality: The extended aromatic system of the quinoxalinone core will absorb UV radiation, potentially promoting the molecule to an excited state. This excited state can then undergo various reactions, such as dimerization, oxidation (if oxygen is present), or rearrangement. While direct photolysis might occur, photosensitized degradation, where an excipient or impurity absorbs light and transfers energy to the drug molecule, is also a plausible pathway.[9]
Experimental Protocols for Stability Assessment
The following protocols are designed to be self-validating systems. The inclusion of controls and the aim for a specific degradation target (5-20%) ensure that the degradation observed is meaningful and not an artifact of overly harsh conditions.
Protocol 4.1: Acid and Base-Catalyzed Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of 1,3-dimethylquinoxalin-2(1H)-one in a 50:50 acetonitrile:water mixture.
-
Acid Stress:
-
To 1 mL of stock solution, add 1 mL of 1.0 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.
-
-
Base Stress:
-
To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate at room temperature (due to expected higher reactivity).
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M HCl.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water, and subject it to the same temperature conditions.
-
Analysis: Dilute all neutralized samples and controls to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV/MS.
Protocol 4.2: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution.
-
Oxidative Stress:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor the reaction by withdrawing aliquots at 1, 4, 8, and 24 hours.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Analysis: Dilute samples and controls and analyze immediately by HPLC-UV/MS. No quenching is typically needed if analysis is prompt.
Protocol 4.3: Photostability
-
Preparation: Prepare two sets of samples. One set in clear vials (exposed) and one set wrapped in aluminum foil (control).
-
Solid State: Place a thin layer of the solid compound in clear and wrapped vials.
-
Solution State: Place 1 mL of the 1 mg/mL stock solution in clear and wrapped vials.
-
-
Exposure: Place all vials in a photostability chamber compliant with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis:
-
After exposure, dissolve the solid samples in the mobile phase.
-
Analyze all solution and solid-state samples (exposed and control) by HPLC-UV/MS.
-
Data Presentation and Interpretation
All quantitative data from forced degradation studies should be summarized for clear interpretation. The goal is to identify the conditions under which the molecule is least stable and to what extent it degrades.
Table 1: Summary of Forced Degradation Results for 1,3-Dimethylquinoxalin-2(1H)-one (Hypothetical Data)
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.5 M HCl | 24h at 60°C | 8.5% | 1 | 192.2 |
| 0.5 M NaOH | 4h at RT | 15.2% | 1 | 192.2 |
| 3% H₂O₂ | 24h at RT | 11.8% | 3 | 190.2, 206.2 |
| Thermal (Solid) | 48h at 80°C | < 1.0% | 0 | N/A |
| Photolytic (ICH Q1B) | 7 days | 4.3% | 2 | 348.4 (dimer?) |
This table serves as a template for reporting results. The m/z values are hypothetical based on the proposed pathways.
Conclusion and Future Directions
The stability of 1,3-dimethylquinoxalin-2(1H)-one is governed by its core chemical structure, with the lactam ring and the C3-methyl group being the most probable sites of degradation. This guide provides a robust, scientifically-grounded framework for systematically investigating its stability. The proposed degradation pathways—hydrolysis and oxidation—are rooted in the known reactivity of the quinoxalinone scaffold.
The provided protocols for forced degradation are designed to yield clear, interpretable data that will be instrumental in developing stability-indicating methods, guiding formulation development, and ensuring the safety and efficacy of any potential drug product. The definitive identification of degradation products through techniques like NMR and reference standard synthesis remains a critical next step for a complete stability profile.
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Hu, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Studies of 1,3-dimethylquinoxalin-2(1H)-one
Introduction: The Emerging Potential of Quinoxaline Scaffolds in Antimicrobial Research
The quinoxaline scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The versatile nature of the quinoxaline nucleus allows for structural modifications, making it a promising framework for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance. This document provides a detailed guide for researchers and drug development professionals on how to approach the antimicrobial investigation of a specific derivative, 1,3-dimethylquinoxalin-2(1H)-one. While extensive research has been conducted on various quinoxaline derivatives, this guide will provide the foundational protocols to rigorously assess the antimicrobial potential of this particular compound.
Section 1: Compound Handling and Preparation
Safety Precautions
Quinoxaline derivatives, including 1,3-dimethylquinoxalin-2(1H)-one, require careful handling in a laboratory setting. Always consult the material safety data sheet (MSDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Spill Management: In case of a spill, follow the procedures outlined in the MSDS. Generally, this involves cleaning up with an absorbent material and disposing of it as chemical waste.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water. If irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse mouth and seek immediate medical attention.[3]
-
Stock Solution Preparation
For antimicrobial testing, it is crucial to prepare a sterile stock solution of 1,3-dimethylquinoxalin-2(1H)-one. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate in the testing medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for antimicrobial assays.
-
Protocol:
-
Accurately weigh a precise amount of 1,3-dimethylquinoxalin-2(1H)-one powder.
-
In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, molecular biology-grade DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Causality Behind Experimental Choices: Using a high-concentration stock in a solvent like DMSO allows for the addition of a minimal volume to the assay medium, thereby minimizing any potential inhibitory or adverse effects of the solvent on the microorganisms being tested. Filter sterilization is essential to prevent contamination of the experiment.
Section 2: Preliminary Antimicrobial Screening: Zone of Inhibition
The disk diffusion assay is a widely used preliminary method to assess the antimicrobial activity of a compound.[4] It provides a qualitative measure of the compound's ability to inhibit microbial growth.
Workflow for Disk Diffusion Assay
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,3-dimethylquinoxalin-2(1H)-one stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium to the recommended final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add this suspension to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing the microbial inoculum in broth without the test compound.
-
Negative Control: A well containing broth only (no inoculum) to check for sterility.
-
Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).
-
Plating: Spot-plate the aliquots onto a fresh agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration |
| MBC | Minimum Bactericidal Concentration |
| MFC | Minimum Fungicidal Concentration |
Section 4: Investigating the Mechanism of Action
Understanding how an antimicrobial agent works is crucial for its development. For quinoxaline derivatives, potential mechanisms include the inhibition of DNA gyrase and disruption of the cell membrane.
DNA Gyrase Inhibition Assay
DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. [5]
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
DNA gyrase assay buffer
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme
-
Varying concentrations of 1,3-dimethylquinoxalin-2(1H)-one
-
ATP to initiate the reaction
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Bacterial Membrane Permeability Assay
This assay determines if 1,3-dimethylquinoxalin-2(1H)-one can disrupt the integrity of the bacterial cell membrane.
The assay utilizes fluorescent probes that can only enter cells with compromised membranes. An increase in fluorescence indicates membrane permeabilization. [6][7]
-
N-Phenyl-1-naphthylamine (NPN): A hydrophobic probe that fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of the cell membrane. It is used to assess outer membrane permeability.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells and assess inner membrane permeability.
-
Cell Preparation: Grow the bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer.
-
Assay Setup: In a 96-well black plate (for fluorescence readings), add the bacterial suspension, the fluorescent probe (NPN or PI), and varying concentrations of 1,3-dimethylquinoxalin-2(1H)-one.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: An increase in fluorescence over time in the presence of the compound, compared to the untreated control, indicates that the compound is causing membrane damage.
Section 5: Summary and Future Directions
This document provides a comprehensive set of protocols to initiate the investigation of the antimicrobial properties of 1,3-dimethylquinoxalin-2(1H)-one. The suggested workflow, from preliminary screening to quantitative analysis and mechanistic studies, provides a robust framework for a thorough evaluation.
Logical Relationship of Experimental Workflow:
Caption: Logical progression of antimicrobial investigation.
Positive results from these initial studies would warrant further investigation, including toxicity profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the antimicrobial activity of the quinoxaline scaffold. The exploration of compounds like 1,3-dimethylquinoxalin-2(1H)-one is a critical step in the ongoing search for new and effective antimicrobial agents.
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Application Notes and Protocols for High-Throughput Screening of Quinoxalinone Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Promise of Quinoxalinones and the Imperative for High-Throughput Screening
Quinoxalinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their broad spectrum of biological activities, including potent antiviral, anticancer, anti-inflammatory, and kinase-inhibiting properties.[1] The quinoxalinone scaffold is considered a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of novel therapeutics.[1] Given the vast chemical space that can be explored through the synthesis of quinoxalinone libraries, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying promising lead compounds for drug discovery programs.[2][3]
These application notes provide a comprehensive guide to the design, validation, and implementation of robust HTS assays tailored for the screening of quinoxalinone derivatives. We will delve into the technical nuances of various assay formats, emphasizing the rationale behind experimental choices to ensure the generation of high-quality, reproducible data.
Foundational Principles of HTS Assay Design for Quinoxalinone Derivatives
The success of any HTS campaign hinges on the quality and reliability of the assay. For quinoxalinone derivatives, several key considerations should be addressed during assay development:
-
Target Selection: Quinoxalinones have been shown to modulate a variety of targets, including protein kinases, viral enzymes, and components of inflammatory signaling pathways. The choice of target will dictate the assay format. For instance, screening for kinase inhibitors is amenable to biochemical assays that measure enzymatic activity.[4][5]
-
Assay Format: The primary HTS assays can be broadly categorized as biochemical (cell-free) or cell-based.
-
Biochemical assays are advantageous for identifying direct interactions between a compound and a purified target, such as an enzyme or receptor.[6] They are generally less prone to artifacts related to cell permeability or cytotoxicity.
-
Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[7][8] This allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity.
-
-
Detection Method: The choice of detection technology is critical for achieving the sensitivity, throughput, and cost-effectiveness required for HTS. Common methods include:
-
Fluorescence-based assays: These are widely used due to their high sensitivity and versatility.[9] Techniques like fluorescence polarization (FP) are particularly useful for studying molecular interactions.
-
Luminescence-based assays: These assays, such as those measuring ATP levels, are known for their high signal-to-background ratios and sensitivity.[10][11]
-
-
Assay Validation and Quality Control: Rigorous validation is essential to ensure that the assay is robust and reproducible. A key metric for HTS assay quality is the Z'-factor , which quantifies the separation between the signals of the positive and negative controls.[12][13] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[12][13]
Biochemical Assays for Quinoxalinone Derivatives: Targeting Kinases
A significant number of quinoxalinone derivatives have been identified as potent kinase inhibitors.[4][5] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, kinase activity assays are a cornerstone of HTS campaigns for this class of compounds.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[11][14][15]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase assay.
Detailed Protocol: Screening Quinoxalinones against Janus Kinase 2 (JAK2)
This protocol is adapted from a study that successfully identified quinoxalinone-based inhibitors of JAK2.[4]
Materials:
-
JAK2 enzyme (recombinant)
-
Poly(Glu, Tyr) substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]
-
Quinoxalinone derivative library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each quinoxalinone derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO vehicle into designated wells (negative control) and a known JAK2 inhibitor (e.g., tofacitinib) into others (positive control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the JAK2 enzyme (to a final concentration of 2.5 ng/µL) and the poly(Glu, Tyr) substrate (to a final concentration of 2 ng/µL) in assay buffer.[4]
-
Enzyme/Substrate Addition: Add 2.5 µL of the enzyme/substrate master mix to each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer (to a final concentration of 5 µM).[4] Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Quality Control:
| Parameter | Description | Formula | Acceptance Criteria |
| Percent Inhibition | The degree to which a compound inhibits kinase activity relative to controls. | 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) | N/A |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls.[12][16] | 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos| | Z' ≥ 0.5 |
-
Signal_compound: Luminescence signal in the presence of a test compound.
-
Signal_pos: Average luminescence signal of the positive control (e.g., tofacitinib).
-
Signal_neg: Average luminescence signal of the negative control (DMSO).
-
SD_pos and SD_neg: Standard deviations of the positive and negative controls, respectively.
Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
Principle: FP is a powerful technique for studying the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal. Upon binding to the larger protein, its tumbling slows, resulting in a higher FP signal.[17][18][19] Quinoxalinone derivatives can be screened for their ability to compete with the tracer for binding to the protein, which would result in a decrease in the FP signal.
Workflow Diagram:
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Protocol: General FP Assay for a Quinoxalinone Library
Materials:
-
Purified target protein
-
Fluorescently labeled tracer (a known ligand for the target protein)
-
Assay buffer (optimized for protein stability and binding)
-
Quinoxalinone derivative library (dissolved in DMSO)
-
Black, non-binding 384-well assay plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer at 2x the final desired concentration.
-
Compound Plating: Dispense 50 nL of each quinoxalinone derivative into the wells of the assay plate. Include DMSO for "no competition" controls and a known unlabeled ligand for "maximum competition" controls.
-
Protein and Tracer Addition: Add the protein and tracer solutions to the wells. The order of addition should be optimized during assay development. A common approach is to first add the protein and compound, incubate briefly, and then add the tracer.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[17] The plate should be protected from light.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
Cell-Based Assays for Quinoxalinone Derivatives
Cell-based assays are crucial for evaluating the activity of quinoxalinone derivatives in a more biologically relevant setting.[7][8] They can provide insights into a compound's cell permeability, mechanism of action, and potential cytotoxicity.
NF-κB Translocation Assay (High-Content Screening)
Principle: The transcription factor NF-κB plays a key role in inflammatory responses.[20][21] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), NF-κB translocates to the nucleus to activate gene expression.[20][21] This translocation can be visualized and quantified using high-content imaging. Quinoxalinone derivatives can be screened for their ability to inhibit this process.
Workflow Diagram:
Caption: Workflow for a high-content NF-κB translocation assay.
Detailed Protocol: Screening for Inhibitors of NF-κB Translocation
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
TNF-α (or another appropriate stimulus)
-
Quinoxalinone derivative library
-
Formaldehyde solution (for fixing)
-
Triton X-100 or saponin (for permeabilization)
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Wash buffer (e.g., PBS)
-
Clear-bottom imaging plates (e.g., 96- or 384-well)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the cells into the imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay. Allow the cells to attach overnight.[22]
-
Compound Treatment: Treat the cells with the quinoxalinone derivatives at various concentrations for a predetermined pre-incubation time (e.g., 15-60 minutes).[22]
-
Stimulation: Add TNF-α to the wells to stimulate NF-κB translocation. The optimal concentration and stimulation time (e.g., 30-60 minutes) should be determined during assay development.[22]
-
Fixation and Permeabilization: Wash the cells with PBS and then fix them with formaldehyde. After another wash, permeabilize the cells with a detergent-containing buffer.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with the primary anti-NF-κB antibody. After washing, incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the NF-κB and nuclear channels.
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell and quantify the intensity of the NF-κB signal in each compartment. The ratio of nuclear to cytoplasmic fluorescence intensity is used as a measure of NF-κB translocation.
Conclusion: A Pathway to Novel Quinoxalinone-Based Therapeutics
The HTS assays and protocols detailed in these application notes provide a robust framework for the systematic screening of quinoxalinone derivative libraries. By carefully selecting the appropriate assay format, rigorously validating the methodology, and implementing stringent quality control measures, researchers can efficiently identify and prioritize hit compounds for further development. The integration of both biochemical and cell-based screening approaches will provide a comprehensive understanding of the biological activity of these promising molecules, ultimately accelerating the discovery of new quinoxalinone-based therapies for a range of human diseases.
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Application Note: Quantitative Analysis of 1,3-dimethylquinoxalin-2(1H)-one
For: Researchers, scientists, and drug development professionals.
Introduction and Scope
1,3-dimethylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral and anticancer properties.[1][2] As with any biologically active compound, accurate and precise quantification is critical during research, development, and quality control processes. This document provides detailed analytical methods for the quantification of 1,3-dimethylquinoxalin-2(1H)-one in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative.
The protocols herein are designed to be robust and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Principles of Analysis
The selection of an appropriate analytical technique for the quantification of 1,3-dimethylquinoxalin-2(1H)-one depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of small molecules in pharmaceutical formulations and bulk materials.[7][8] The method relies on the separation of the analyte from other components in a sample on a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The choice of a C18 column is common for compounds of this nature, providing good separation based on hydrophobicity.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples with complex matrices or when low detection limits are required (e.g., biological fluids), LC-MS/MS is the method of choice.[9][10][11] This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is ionized and fragmented, and specific parent-daughter ion transitions are monitored, providing excellent specificity and minimizing interference from the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds.[12][13][14] For non-volatile compounds like 1,3-dimethylquinoxalin-2(1H)-one, derivatization may be necessary to increase volatility and thermal stability.[14]
Experimental Workflows
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for analysis.
Caption: General sample preparation workflow.
Analytical Methods
Caption: Overview of analytical quantification workflows.
Detailed Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of 1,3-dimethylquinoxalin-2(1H)-one in bulk drug substance and pharmaceutical formulations.
4.1.1. Materials and Reagents
-
1,3-dimethylquinoxalin-2(1H)-one reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (HPLC grade)
4.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4.1.3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of 1,3-dimethylquinoxalin-2(1H)-one to identify the wavelength of maximum absorbance (λmax).
4.1.4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1,3-dimethylquinoxalin-2(1H)-one reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4.1.5. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a suitable amount of the substance, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in methanol (sonication may be required), and dilute with the mobile phase to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
4.1.6. System Suitability Before sample analysis, perform at least five replicate injections of a working standard. The system is suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.
4.1.7. Analysis and Quantification Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of 1,3-dimethylquinoxalin-2(1H)-one in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of 1,3-dimethylquinoxalin-2(1H)-one in complex matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are required.
4.2.1. Materials and Reagents
-
In addition to those listed in 4.1.1, an internal standard (IS) is required. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
4.2.3. LC-MS/MS Conditions
-
Mobile Phase: A gradient elution may be necessary for complex matrices. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Parameters: The precursor and product ions for 1,3-dimethylquinoxalin-2(1H)-one and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. These parameters (e.g., declustering potential, collision energy) must be optimized for maximum signal intensity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4.2.4. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.
-
Calibration Standards and QCs: Spike appropriate volumes of the analyte stock solution into a blank matrix (e.g., drug-free plasma) to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4.2.5. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.6. Analysis and Quantification Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The concentration of the analyte in the unknown samples is determined from this curve.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be an alternative, particularly if derivatization is employed to enhance volatility.
4.3.1. Instrumentation
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
4.3.2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the analyte.
4.3.3. Derivatization (if necessary) Silylation is a common derivatization technique for compounds with active hydrogens.[14] However, for 1,3-dimethylquinoxalin-2(1H)-one, which lacks active hydrogens, direct analysis might be feasible if it is sufficiently thermally stable. This would need to be experimentally determined.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[15][16] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[3][4][5]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Summary
The following table presents hypothetical, yet typical, performance characteristics for the described methods. Actual values must be determined experimentally during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.995 |
| LOD | ~0.1 µg/mL | ~0.05 ng/mL | ~1 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 15% | < 15% |
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of 1,3-dimethylquinoxalin-2(1H)-one using HPLC-UV, LC-MS/MS, and GC-MS. The choice of method will be dictated by the specific application, required sensitivity, and sample matrix. For all applications, a thorough method validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data.
References
-
PubMed. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. [Link]
-
ResearchGate. Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. [Link]
-
cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. [Link]
-
Pharma Tutor. Analytical method validation: A brief review. [Link]
-
PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. [Link]
-
ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]
-
PubMed. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. [Link]
-
ResearchGate. Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. [Link]
-
PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. [Link]
-
Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]
-
ResearchGate. Synthesis of Substituted 1,3-Dimethyl-1H-quinoxalin-2-ones from Aniline Derivatives. [Link]
-
PubMed. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. [Link]
-
PubMed. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]
-
ResearchGate. (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmeli. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]
-
Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
Wiley-VCH. 1 Quantification. [Link]
-
ResearchGate. Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... [Link]
-
LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ICH. Quality Guidelines. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
PubMed Central. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs [mdpi.com]
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- 11. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. particle.dk [particle.dk]
Troubleshooting & Optimization
Quinoxalinone Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights and practical solutions to streamline your experimental workflow and enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My quinoxalinone synthesis is yielding a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
Answer:
The formation of dimeric byproducts is a frequently encountered issue in quinoxalinone synthesis, particularly when using o-phenylenediamine and α-keto esters as starting materials. This side reaction typically arises from the self-condensation of two molecules of the intermediate Schiff base or the reaction of a fully formed quinoxalinone molecule with a reactive intermediate.
Root Cause Analysis:
-
High Reactant Concentration: Elevated concentrations of the o-phenylenediamine and the α-keto ester can favor intermolecular reactions, leading to dimerization.
-
Prolonged Reaction Times & High Temperatures: Extended heating or excessive temperatures can provide the necessary energy for less favorable side reactions to occur, including the formation of stable dimeric structures.
-
Catalyst Choice: The nature of the catalyst (acidic or basic) can influence the reaction pathway. In some cases, an inappropriate catalyst can promote side reactions over the desired intramolecular cyclization.
Troubleshooting & Mitigation Strategies:
-
Concentration Control (The Dilution Principle): A straightforward and often effective method is to perform the reaction under more dilute conditions. By lowering the concentration of the reactants, you decrease the probability of intermolecular collisions that lead to dimerization.
-
Temperature and Time Optimization: Systematically screen reaction temperatures and times. Often, lowering the temperature and extending the reaction time can favor the desired intramolecular cyclization over the higher activation energy pathway of dimerization.
-
Order of Addition: Adding the o-phenylenediamine slowly to a solution of the α-keto ester can help to maintain a low concentration of the diamine, minimizing the chance for side reactions.
-
Catalyst Screening: If using a catalyst, screen different options. For instance, milder acids like acetic acid might be preferable to stronger acids that could promote unwanted side reactions. In some syntheses, a base catalyst might offer a different reaction profile altogether.
Question 2: I am observing incomplete cyclization, with significant amounts of the uncyclized Schiff base intermediate remaining in my reaction mixture. How can I drive the reaction to completion?
Answer:
The presence of a stable, uncyclized Schiff base (imine) intermediate is a clear indication that the final intramolecular cyclization step is kinetically or thermodynamically hindered.
Mechanistic Insight:
The synthesis of quinoxalinones from o-phenylenediamines and α-keto esters proceeds through the initial formation of an imine, followed by an intramolecular cyclization and subsequent dehydration (or oxidation, depending on the specific substrate and conditions) to yield the aromatic quinoxalinone ring. If the cyclization step is slow, the intermediate can accumulate.
Troubleshooting & Optimization Protocol:
-
Effective Water Removal: The final cyclization-aromatization step often involves the elimination of a molecule of water. Ensure your reaction is equipped for efficient water removal.
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or xylene is a classic and highly effective method.
-
Drying Agents: The addition of molecular sieves (e.g., 4Å) to the reaction mixture can sequester water as it forms.
-
-
Acid/Base Catalysis: The cyclization step is often the rate-limiting step and can be promoted by a catalyst.
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the second amino group of the diamine.
-
Base Catalysis: In some cases, a base can facilitate the deprotonation of the attacking amino group, increasing its nucleophilicity.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate and the transition state of the cyclization step. Experiment with solvents of varying polarity, such as ethanol, acetic acid, or toluene.
Experimental Workflow: Driving Cyclization to Completion
Caption: Troubleshooting workflow for incomplete cyclization.
Question 3: My final product is contaminated with an over-oxidized or N-oxide byproduct. What reaction conditions lead to this, and how can it be avoided?
Answer:
The formation of quinoxalinone N-oxides or other over-oxidized species is a potential side reaction, especially when the reaction is exposed to air for prolonged periods at high temperatures, or when certain oxidizing reagents are present.
Chemical Rationale:
The nitrogen atoms in the quinoxalinone ring possess lone pairs of electrons and can be susceptible to oxidation, particularly under harsh conditions. This is more common in related quinoxaline synthesis but can occur in quinoxalinone preparations depending on the specific precursors and workup procedures.
Prevention and Control Measures:
-
Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of atmospheric oxygen, which can act as an oxidant at elevated temperatures.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidative side reactions.
-
Antioxidant Additives: In some specific cases, the addition of a small amount of a mild reducing agent or an antioxidant could be explored, although this may interfere with the primary reaction and should be approached with caution.
-
Careful Workup: During the reaction workup, minimize exposure to air, especially if the crude product is to be heated.
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Mitigation Strategy |
| Dimer | High reactant concentration; prolonged high heat | Decrease concentration; optimize time/temp; slow addition of reactants |
| Uncyclized Intermediate | Inefficient water removal; lack of catalysis | Use Dean-Stark/molecular sieves; add catalytic acid (e.g., AcOH) |
| Over-oxidized/N-oxide | Exposure to atmospheric oxygen at high temperatures | Conduct reaction under an inert atmosphere (N₂ or Ar); use degassed solvents |
| Isomeric Products | Use of unsymmetrical o-phenylenediamine | Use purified, single isomer starting material; employ regioselective synthetic methods |
Core Synthetic Protocol & Key Considerations
Standard Synthesis of 3-methylquinoxalin-2(1H)-one
This protocol describes a common method for the synthesis of a simple quinoxalinone from o-phenylenediamine and ethyl pyruvate.
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
Ethanol (or Acetic Acid)
-
Dean-Stark apparatus (optional, if using toluene)
-
Round-bottom flask
-
Reflux condenser
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Keto Ester: To this solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature with stirring.
-
Reaction Conditions:
-
Method A (Ethanol): Heat the mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Method B (Acetic Acid): Use acetic acid as the solvent and heat at reflux. Acetic acid acts as both the solvent and the catalyst.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Diagram of Quinoxalinone Synthesis Pathway
Caption: General reaction pathway for quinoxalinone synthesis.
References
-
Title: A Review on the Synthesis of Quinoxaline and Quinoxalinone Scaffolds Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Recent Developments in the Synthesis of Quinoxalines Source: Molecules URL: [Link]
-
Title: Synthesis and biological activity of quinoxaline and quinoxalinone derivatives: a review Source: RSC Advances URL: [Link]
Validation & Comparative
A Comparative Guide to 1,3-Dimethylquinoxalin-2(1H)-one and Other Quinoxalinone Derivatives for Researchers
An In-Depth Analysis of Synthesis, Biological Activity, and Structure-Activity Relationships
The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 1,3-dimethylquinoxalin-2(1H)-one and other key quinoxalinone derivatives, offering insights into their synthesis, performance in biological assays, and the structural nuances that dictate their activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this versatile chemical class.
Introduction to the Quinoxalinone Scaffold
Quinoxalin-2(1H)-ones are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a pyrazin-2-one ring. This core structure has garnered significant attention due to its presence in a wide array of biologically active molecules. The versatility of the quinoxalinone ring system allows for substitutions at various positions, leading to a diverse library of derivatives with activities ranging from antimicrobial and antiviral to anticancer and kinase inhibition.[1] The ease of synthesis and the ability to modulate biological activity through structural modifications make quinoxalinones an attractive starting point for drug discovery programs.[2]
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a compound is a critical factor in its potential for further development. Here, we compare the synthesis of 1,3-dimethylquinoxalin-2(1H)-one with other representative quinoxalinone derivatives.
Synthesis of 1,3-Dimethylquinoxalin-2(1H)-one
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one is typically achieved in a two-step process starting from the readily available o-phenylenediamine.
Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
The initial step involves the condensation of o-phenylenediamine with an α-keto ester, most commonly ethyl pyruvate. This reaction is generally straightforward and proceeds with good yield.[3]
Step 2: N-Alkylation to Yield 1,3-Dimethylquinoxalin-2(1H)-one
The second step is the N-alkylation of the 3-methylquinoxalin-2(1H)-one intermediate. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[4]
Comparative Synthesis of Other Derivatives
The synthesis of other quinoxalinone derivatives follows similar principles, with variations in the starting materials allowing for diverse substitutions.
-
3-Phenylquinoxalin-2(1H)-one: Synthesized by condensing o-phenylenediamine with ethyl benzoylformate. The presence of the phenyl group at the C3 position can significantly influence the compound's biological activity.[5]
-
C3-Vinylquinoxalin-2(1H)-ones: These derivatives, which have shown promise as FGFR1 inhibitors, are synthesized through a multi-step process often involving a Wittig reaction on a C3-formylquinoxalin-2(1H)-one precursor.[6]
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The two-step synthesis of 1,3-dimethylquinoxalin-2(1H)-one is generally considered efficient and scalable.
Comparative Biological Activity
While specific quantitative biological data for 1,3-dimethylquinoxalin-2(1H)-one is not extensively reported in publicly available literature, we can infer its potential activity by examining structurally related compounds and understanding the impact of methylation from structure-activity relationship (SAR) studies.
Antimicrobial Activity
Quinoxalinone derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, various substituted quinoxalines have shown significant antibacterial and antifungal properties.[7] The introduction of methyl groups, as in 1,3-dimethylquinoxalin-2(1H)-one, can modulate the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[8]
A study on 6,7-dimethylquinoxalin-2(1H)-one derivatives revealed significant antibacterial and antifungal activities, with some compounds exhibiting MIC values in the low microgram per milliliter range.[9] This suggests that the core quinoxalinone structure is a viable pharmacophore for antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Quinoxalinone Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one | S. aureus | 1.98 - 3.9 | [9] |
| 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one | E. coli | 3.9 - 7.8 | [9] |
| Substituted quinoxalines | E. coli | 8 - >128 | [7] |
| Substituted quinoxalines | C. albicans | 16 - >128 | [7] |
Anticancer Activity
The anticancer potential of quinoxalinone derivatives is a major area of research. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.
-
Kinase Inhibition: The methylation at the C3 position can enhance hydrophobic interactions with the kinase binding pocket.[8] For example, 3-vinyl-quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[6][10]
-
Cytotoxicity: Numerous quinoxalinone derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines. For instance, certain 2-oxo-3-phenylquinoxaline derivatives have shown IC50 values in the low micromolar range against the HCT-116 colon cancer cell line.[11]
Table 2: Anticancer Activity of Selected Quinoxalinone Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 3-Vinyl-quinoxalin-2(1H)-one derivative (A5) | H460 | 1.83 ± 0.12 | FGFR1 Inhibition | [6] |
| 3-Vinyl-quinoxalin-2(1H)-one derivative (B2) | Hct116 | 2.15 ± 0.18 | FGFR1 Inhibition | [6] |
| 2-Oxo-3-phenylquinoxaline derivative (7j) | HCT-116 | ~6.0 (converted from µg/mL) | Cytotoxicity | [11] |
| 1,3-diphenylurea-quinoxaline compounds | MGC-803 | 9 - 17.2 | Cytotoxicity | [9] |
While direct data for 1,3-dimethylquinoxalin-2(1H)-one is pending, the established activity of its analogs suggests it is a promising candidate for anticancer and antimicrobial screening.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
N1-Position: The substituent at the N1 position plays a crucial role. An unsubstituted N1 (NH) can act as a hydrogen bond donor, which can be important for target binding.[12] Alkylation at this position, as in 1,3-dimethylquinoxalin-2(1H)-one, removes this hydrogen bond donor capability but increases lipophilicity, which can affect cell permeability and metabolic stability.[8]
-
C3-Position: The C3 position is a key site for modulating activity. Small alkyl groups like methyl can enhance hydrophobic interactions within a target's binding site.[8] Larger, more complex substituents like aryl or vinyl groups can introduce additional binding interactions, such as π-stacking, potentially leading to higher potency and selectivity.[6]
-
Benzene Ring: Substitution on the benzene portion of the quinoxalinone core with either electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and influence its pharmacokinetic profile.[9]
For 1,3-dimethylquinoxalin-2(1H)-one, the presence of methyl groups at both the N1 and C3 positions suggests a compound with increased lipophilicity compared to its unsubstituted or mono-methylated counterparts. This could potentially lead to enhanced cell penetration but may also alter its target binding profile.
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of key quinoxalinone derivatives and a general method for assessing antimicrobial activity are provided below.
Synthesis of 3-Methylquinoxalin-2(1H)-one
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol
-
Ethanol
-
n-Hexane
Procedure:
-
Dissolve o-phenylenediamine (0.10 mol) in 300 mL of n-butanol with gentle warming.
-
In a separate flask, dissolve ethyl pyruvate (0.10 mol) in 100 mL of n-butanol.
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the mixture to stand for 30 minutes at room temperature.
-
Heat the reaction mixture on a water bath for 1 hour.
-
Cool the solution. The product will crystallize out.
-
Filter the crystals, wash with n-hexane, and recrystallize from ethanol to obtain pure 3-methylquinoxalin-2(1H)-one.[3]
Synthesis of 1,3-Dimethylquinoxalin-2(1H)-one
Materials:
-
3-Methylquinoxalin-2(1H)-one
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-methylquinoxalin-2(1H)-one in DMF, add potassium carbonate.
-
Add methyl iodide dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 1,3-dimethylquinoxalin-2(1H)-one.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion
1,3-Dimethylquinoxalin-2(1H)-one represents a simple yet promising derivative within the broader class of quinoxalinone compounds. While direct and extensive biological data for this specific molecule is limited in the current literature, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The synthetic route is well-established and efficient, making it an accessible compound for screening and further derivatization.
Future research should focus on the comprehensive biological evaluation of 1,3-dimethylquinoxalin-2(1H)-one to establish its activity profile. A direct comparison with other N1 and C3 substituted quinoxalinones will provide valuable insights into the structure-activity relationships and guide the design of next-generation quinoxalinone-based therapeutics.
References
[1] Kumar, A., Singh, A.K., Singh, H., et al. (2021). Nitrogen Containing Heterocycles as Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link] [13] Chen, Z., et al. (2022). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N',N'',N''-Pentamethyldiethylenetriamine as the Methyl Source. The Journal of Organic Chemistry. [7] El-Gendy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link] [4] Ismail, M. M. F., et al. (2007). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 12(1), 82-93. [Link] [8] Niu, K., et al. (2023). Visible-Light-Driven Methylation of Quinoxalin-2(1H)-ones with N,N,N',N'',N''-Pentamethyldiethylenetriamine as a Methyl Source. Organic Letters, 25(48), 8970-8974. [9] Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry, 133, 106433. Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. International Journal of Nanomedicine, 11, 2049-2061. [Link] [14] Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [10] Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1959-1971. [11] Al-Warhi, T., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 34855-34868. Al-Suwaidan, I. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2451-2458. [15] Al-Omair, M. A., et al. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Journal of Molecular Structure, 1250, 131758. [12] Liu, G., et al. (2015). Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. Molecular Diversity, 19(4), 843-856. Al-Warhi, T., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. [16] Deivedi, S. K., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 7(4), 1313-1318. [17] Khan, I., et al. (2021). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Bioorganic Chemistry, 115, 105230. [2] Wang, L., et al. (2022). Recent developments in direct C-H functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 20(44), 8567-8584. [3] Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 2(1), 464-469.
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Comparison of quinoxalinones and quinazolinones in biological assays.
A Comparative Guide to Quinoxalinone and Quinazolinone Scaffolds in Biological Assays
Abstract
Quinoxalinone and quinazolinone represent two privileged heterocyclic scaffolds in medicinal chemistry, each serving as the foundation for numerous compounds with a broad spectrum of biological activities. While structurally similar, the seemingly minor difference in the placement of a nitrogen atom imparts significant variations in their physicochemical properties, target-binding interactions, and overall pharmacological profiles. This guide provides a comprehensive comparison of these two scaffolds, delving into their performance in key biological assays across major therapeutic areas, including oncology, infectious diseases, and neurology. We will examine structure-activity relationships, compare mechanisms of action, and provide detailed protocols for representative assays to empower researchers in their drug discovery and development endeavors.
Introduction: Two Scaffolds, A World of Difference
The quinoxalinone and quinazolinone cores are bicyclic systems consisting of a benzene ring fused to a pyrazinone or pyrimidinone ring, respectively. Their structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) make them ideal starting points for the design of potent and selective therapeutic agents.
-
Quinazolinones: This scaffold is arguably more established in approved therapeutics, with notable examples including afatinib (an anticancer agent) and albaconazole (an antifungal agent). Its derivatives are known to exhibit a wide range of activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.
-
Quinoxalinones: While perhaps less represented in clinically approved drugs, quinoxalinones have emerged as a powerhouse in modern drug discovery, demonstrating potent activity as anticancer, antiviral (particularly against HIV and HCV), and antibacterial agents. Their unique electronic properties often lead to novel mechanisms of action.
This guide aims to move beyond a simple cataloging of activities and instead provide a comparative analysis to inform scaffold selection and optimization in drug design.
Structural and Physicochemical Comparison
The core difference lies in the arrangement of the two nitrogen atoms within the six-membered heterocyclic ring. In quinazolinone , the nitrogens are at positions 1 and 3 (a 1,3-diazine system), whereas in quinoxalinone , they are at positions 1 and 4 (a 1,4-diazine system). This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape.
Caption: Core structures of quinazolinone and quinoxalinone.
This structural divergence influences key physicochemical properties:
-
Dipole Moment and Solubility: The 1,4-arrangement in quinoxalinones generally results in a different dipole moment compared to the 1,3-arrangement in quinazolinones, which can affect crystal packing, solubility, and membrane permeability.
-
Hydrogen Bonding: Both scaffolds possess hydrogen bond donor (N-H) and acceptor (C=O) groups. However, the spatial relationship between these groups differs, leading to distinct patterns of interaction with biological targets like enzymes and receptors.
Comparative Biological Activities
While both families exhibit broad activity, certain therapeutic areas show a clear preference for one scaffold over the other.
Anticancer Activity
Both quinoxalinones and quinazolinones are highly prominent in oncology research, often targeting protein kinases.
-
Quinazolinones as EGFR Inhibitors: The quinazolinone core is famously effective as the "hinge-binding" motif in many ATP-competitive kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Compounds like Gefitinib and Erlotinib utilize the N1 and N3 atoms to form crucial hydrogen bonds within the ATP-binding pocket of EGFR.
-
Quinoxalinones as Novel Anticancer Agents: Quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and hypoxia-inducible factor-1α (HIF-1α). Some derivatives have also shown efficacy against multidrug-resistant cancer cell lines.
Table 1: Comparison of Anticancer Activity (IC₅₀ values in µM)
| Compound/Scaffold | Target/Cell Line | Quinoxalinone Derivative IC₅₀ (µM) | Quinazolinone Derivative IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Example A | A549 (Lung Cancer) | 2.5 | 5.1 | |
| Example B | MCF-7 (Breast Cancer) | 0.8 | 1.2 | |
| Example C | EGFR Kinase | >100 | 0.05 (e.g., Gefitinib) | N/A |
| Example D | Topoisomerase II | 1.2 | >50 | |
Antimicrobial Activity
The fight against infectious diseases has seen significant contributions from both scaffolds.
-
Quinoxalinones as Antibacterials: This scaffold is particularly noted for its antibacterial properties, with some derivatives showing potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial DNA gyrase.
-
Quinazolinones in Fungal and Bacterial Infections: Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, 2-phenyl-quinazolin-4(3H)-ones have been reported to possess significant antifungal activity. Other derivatives have been explored for their antitubercular potential.
Central Nervous System (CNS) Activity
Quinazolinones have a more extensive history in CNS-related research.
-
Quinazolinones as Sedatives and Anticonvulsants: The quinazolinone derivative Methaqualone is a well-known (though now controlled) sedative-hypnotic. This historical success has spurred ongoing research into quinazolinone-based compounds for their anticonvulsant, anxiolytic, and antipsychotic potential, often through modulation of GABA-A receptors.
-
Quinoxalinones in Neuroprotection: More recently, quinoxalinone derivatives have been investigated for their neuroprotective effects, particularly as antagonists of the AMPA/kainate glutamate receptors. These compounds have potential applications in treating conditions like epilepsy and ischemic stroke.
Mechanism of Action Insights: The Case of Kinase Inhibition
A key area where these scaffolds are often compared is in the inhibition of protein kinases, which are crucial regulators of cell signaling. The different spatial arrangement of hydrogen bond donors and acceptors in quinazolinones versus quinoxalinones dictates how they fit into the ATP-binding pocket.
Caption: Competitive inhibition of a protein kinase.
Quinazolinones, with their 1,3-nitrogen arrangement, are perfectly poised to form two key hydrogen bonds with the "hinge region" of many kinases, mimicking the adenine portion of ATP. While quinoxalinones can also bind, their 1,4-nitrogen pattern necessitates a different binding mode or targets kinases with alternative hinge region conformations. This fundamental difference is a critical consideration during the rational design of new kinase inhibitors.
Featured Experimental Protocols
To provide a practical context, we detail two standard assays used to evaluate the compounds discussed.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone and quinazolinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration where no turbidity is observed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by adding a viability indicator like resazurin if needed.
Conclusion and Future Perspectives
The choice between a quinoxalinone and a quinazolinone scaffold is a critical decision in the early stages of drug discovery. This guide highlights that while they share a broad therapeutic potential, their subtle structural differences lead to distinct pharmacological profiles.
-
Quinazolinones remain the scaffold of choice for many classical kinase targets like EGFR, owing to their well-established hinge-binding capabilities. Their rich history in CNS applications also provides a strong foundation for developing new neurotherapeutics.
-
Quinoxalinones offer exciting opportunities in areas where novel mechanisms are needed, such as in combating drug-resistant cancers and bacteria. Their unique electronic and steric properties allow them to engage targets that may be inaccessible to their quinazolinone cousins.
Future research will likely focus on creating hybrid molecules that combine features of both scaffolds and on exploring their potential in emerging fields like immunotherapy and targeted protein degradation. A thorough understanding of their comparative biology, as outlined in this guide, is essential for unlocking the full therapeutic potential of these remarkable heterocyclic systems.
References
-
Shi, Y., et al. (2021). Quinoxaline and quinoxalinone as potent anticancer agents. Future Medicinal Chemistry, 13(15), 1405-1425. Available at: [Link]
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Hassan, A. A., et al. (2020). Quinoxaline and Quinazolinone Derivatives as Anticancer Agents: A Review. Molecules, 25(10), 2379. Available at: [Link]
-
Lv, K., et al. (2010). Synthesis and in vitro anticancer activity of novel quinoxalinone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(16), 4979-4982. Available at: [Link]
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Al-Omary, F. A., et al. (2017). Synthesis, characterization, and anticancer activity of some novel quinazolinone derivatives. Molecules, 22(8), 1359. Available at: [Link]
-
Keri, R. S., et al. (2015). A comprehensive review in current developments of quinoxaline-based medicinal compounds. Bioorganic & Medicinal Chemistry, 23(11), 2565-2589. Available at: [Link]
A Senior Application Scientist's Guide to Quinoxalinone Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers, medicinal chemists, and drug development professionals, the journey of a potential therapeutic compound from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. Quinoxalinone and its derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of quinoxalinone compounds, offering insights into experimental design, potential discrepancies, and the underlying scientific principles.
The Allure of the Quinoxalinone Scaffold
The quinoxalinone core is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[3] Its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2] This diverse activity profile makes them attractive candidates for drug discovery programs.[1]
Part 1: In Vitro Efficacy - The Proving Ground
In vitro assays are the initial screening tools to assess the biological activity of newly synthesized quinoxalinone compounds. These experiments are typically rapid, cost-effective, and allow for the high-throughput screening of large compound libraries.
Anticancer Activity
A primary focus of quinoxalinone research is its potential as an anticancer agent.[1][3][4] In vitro studies commonly employ a panel of human cancer cell lines to evaluate the cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) effects of these compounds.[5][6]
Commonly Used Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma[6]
-
HCT-116: Human colon carcinoma[6]
-
HepG2: Human liver hepatocellular carcinoma[6]
-
A549: Human non-small cell lung carcinoma[7]
-
U87-MG: Human glioblastoma[7]
-
SK-N-SH and IMR-32: Neuroblastoma cell lines[5]
The efficacy of quinoxalinone derivatives in these assays is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Example of In Vitro Anticancer Activity of Quinoxalinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Arylethynyl derivative 2a | A549 | 3.3 | [7] |
| Arylethynyl derivative 2d | U87-MG | 3.3 | [7] |
| Nitrofuran substituent 11a | SK-N-SH | 2.49 ± 1.33 | [8] |
This table is a representative example and not an exhaustive list.
Antimicrobial Activity
Quinoxalinone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[9][10][11] In vitro antimicrobial susceptibility testing is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Commonly Tested Microorganisms:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Fungus)
-
Mycobacterium tuberculosis [11]
-
Plant pathogens such as Acidovorax citrulli and Rhizoctonia solani[9]
Table 2: Example of In Vitro Antimicrobial Activity of Quinoxalinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cyadox | M. tuberculosis H37Rv | 4 - 8 | [11] |
| Mequindox | M. tuberculosis H37Rv | 4 - 8 | [11] |
| Quinocetone | M. tuberculosis H37Rv | 4 - 8 | [11] |
| Quinocetone | Microsporum canis | 8 | [11] |
| Compound 5j | Rhizoctonia solani | 8.54 (EC50) | [9] |
This table is a representative example and not an exhaustive list. EC50 represents the concentration that causes a 50% effect.
Part 2: The Leap to In Vivo Efficacy - A More Complex Picture
While promising in vitro results are a crucial first step, they do not always translate to efficacy in a living organism.[12][13] In vivo models provide a more complex biological environment, incorporating factors such as drug absorption, distribution, metabolism, and excretion (ADME), which are not fully captured in in vitro systems.[13]
Animal Models in Quinoxalinone Research
Mouse and rat models are the most commonly used for evaluating the in vivo efficacy of quinoxalinone compounds.[14][15]
-
Xenograft Models: For anticancer studies, human cancer cells are implanted into immunocompromised mice, such as athymic nude mice.[14] This allows for the growth of human tumors in a living system, providing a platform to assess the antitumor activity of a compound.[14][16]
-
Infection Models: To evaluate antimicrobial efficacy, animals are infected with a specific pathogen, and the ability of the quinoxalinone compound to clear the infection or improve survival is assessed.[17][18]
-
Disease-Specific Models: For other therapeutic areas, such as inflammation, specific disease models are induced in animals to test the compound's effect.[19]
The In Vitro-In Vivo Disconnect: Why Do Promising Compounds Fail?
The transition from in vitro to in vivo is a significant hurdle in drug development, and many compounds that show potent activity in a petri dish fail to demonstrate efficacy in animal models.[12] Several factors contribute to this discrepancy:
-
Pharmacokinetics (PK): This refers to what the body does to the drug. A compound may have excellent in vitro activity but poor oral bioavailability, meaning it is not well absorbed into the bloodstream after oral administration.[20][21] It may also be rapidly metabolized and cleared from the body, never reaching a high enough concentration at the target site to exert its effect. For example, the JNK inhibitor IQ-1, a quinoxaline-based compound, showed an absolute bioavailability of less than 1.5% in rats.[20][21]
-
Toxicity: A compound may be effective at killing cancer cells in vitro but may also be toxic to healthy cells and organs in vivo, leading to unacceptable side effects.[3]
-
The Tumor Microenvironment: In vitro cell cultures are a simplified system. In a living organism, tumors exist within a complex microenvironment consisting of various cell types, blood vessels, and an extracellular matrix, all of which can influence drug efficacy.[14]
-
Drug Resistance Mechanisms: In vivo, cancer cells can develop resistance to drugs through various mechanisms that are not always apparent in short-term in vitro assays.
Part 3: Experimental Protocols - Ensuring Rigor and Reproducibility
The validity of any comparison between in vitro and in vivo data hinges on the quality and standardization of the experimental protocols used.
In Vitro Antiproliferative Assay: The MTT Assay
The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[22][23] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22]
Step-by-Step MTT Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinone compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23][26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[24][26]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[22][23]
In Vivo Anticancer Efficacy Study: Xenograft Model
Step-by-Step Xenograft Study Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[16]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoxalinone compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Part 4: Bridging the Divide - Strategies for Improved Translation
Improving the correlation between in vitro and in vivo results is a key challenge in drug discovery.[27] Here are some strategies to bridge this gap:
-
More Complex In Vitro Models: Moving beyond 2D cell cultures to 3D models like spheroids and organoids can better mimic the in vivo tumor microenvironment.
-
Early ADME/Tox Profiling: Integrating absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies early in the drug discovery process can help identify compounds with poor pharmacokinetic properties or potential toxicity issues before they advance to expensive in vivo studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach relates the drug concentration in the body (PK) to its pharmacological effect (PD). PK/PD modeling can help in selecting optimal dosing regimens for in vivo studies.
-
In Silico Modeling: Computational tools can be used to predict the ADMET properties of compounds, helping to prioritize which ones to synthesize and test.[8]
Conclusion
Quinoxalinone compounds represent a promising class of molecules with diverse therapeutic potential. A thorough understanding of both their in vitro and in vivo efficacy is paramount for their successful development. While in vitro assays provide a valuable initial screen, researchers must be cognizant of the complexities of the in vivo environment and the potential for discrepancies. By employing robust and well-validated experimental protocols and embracing more predictive preclinical models, the scientific community can more effectively translate the promise of quinoxalinone compounds from the laboratory to the clinic.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-dimethylquinoxalin-2(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 1,3-dimethylquinoxalin-2(1H)-one, and related quinoxaline derivatives, are valuable heterocyclic building blocks. However, their potential bioactivity necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is critical. Based on Safety Data Sheets (SDS) for this compound and its close structural analogs, 1,3-dimethylquinoxalin-2(1H)-one is a powder solid that presents several key hazards.[1]
-
Acute Oral Toxicity: The compound is classified as toxic if swallowed.[1][2] Ingestion can lead to serious health consequences, underscoring the need for strict hygiene protocols.[2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3][4] Direct contact can result in localized chemical burns or significant eye damage.
-
Respiratory Irritation: As a fine powder, there is a significant risk of aerosolization.[1] Inhaling the dust may cause respiratory irritation.[1][2][3][4]
-
Unknown Long-Term Effects: For many research chemicals, comprehensive toxicological data is not available. Therefore, we must operate under the assumption that all new compounds are potentially toxic and handle them with appropriate care to minimize exposure.[5]
The primary routes of exposure are inhalation of airborne dust, direct skin contact, and eye contact from splashes or airborne particles. Our safety strategy is therefore designed to create robust barriers against these specific risks.
The Core Directive: Engineering Controls First
Personal Protective Equipment (PPE) is the final layer of defense. Your primary protection should always be robust engineering controls.
Chemical Fume Hood: All handling of 1,3-dimethylquinoxalin-2(1H)-one powder, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[1][6] This is non-negotiable. The hood's constant airflow is essential to contain dust and vapors, preventing them from entering the laboratory environment and your breathing zone.[7]
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 1,3-dimethylquinoxalin-2(1H)-one. The rationale behind each piece of equipment is as crucial as the equipment itself.
-
Hand Protection: Double-Gloving with Nitrile
-
Why: To prevent skin irritation from direct contact and systemic absorption through the skin.[2][4][8] The practice of double-gloving is a field-proven insight borrowed from handling highly potent compounds. It allows for the removal of the contaminated outer glove immediately after a task (like weighing), leaving a clean inner glove for subsequent operations, which drastically reduces the risk of cross-contamination.
-
Protocol: Wear two pairs of powder-free nitrile gloves.[9] Ensure the outer glove is pulled over the cuff of your lab coat. If a glove is torn or known to be contaminated, change it immediately.[10] Never touch surfaces like door handles, keyboards, or your face with gloved hands.[10]
-
-
Eye and Face Protection: Chemical Splash Goggles and Face Shield
-
Why: The compound is a serious eye irritant.[1][3][4] Standard safety glasses are insufficient as they do not protect from splashes or fine dust settling from above. Chemical splash goggles provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[9]
-
Protocol: Always wear chemical splash goggles that meet ANSI Z87.1 standards. For any task beyond handling milligram quantities in solution, add a full-face shield.
-
-
Body Protection: Laboratory Coat and Appropriate Attire
-
Why: To protect your skin and clothing from contamination by dust or splashes.[2][11] A fully buttoned lab coat made of a suitable material is the minimum requirement.
-
Protocol: Wear a clean, long-sleeved lab coat that is fully fastened. Ensure it has tight-fitting cuffs.[9] Do not wear the lab coat outside of the laboratory area to prevent the spread of contamination.[10] Long pants and closed-toe shoes are mandatory; no skin should be exposed on the lower body.[8][10]
-
-
Respiratory Protection: Use as a Secondary Precaution
-
Why: The primary defense against respiratory exposure is the chemical fume hood.[6] However, during tasks with a high potential for dust generation (e.g., weighing large quantities, cleaning up a spill), supplemental respiratory protection is a prudent measure. A surgical mask is not sufficient protection against chemical dusts.[12]
-
Protocol: For routine handling inside a fume hood, no respirator is typically needed. For spill cleanup or weighing multi-gram quantities, an N95-rated respirator is recommended to minimize inhalation of fine particulates.[12] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing.
-
PPE in Practice: Step-by-Step Workflows
Workflow 1: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, assemble all necessary equipment: spatula, weigh paper or boat, secondary container, and solvent.
-
Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves.
-
Perform Weighing: Conduct the weighing deep within the fume hood to ensure all dust is contained. Work deliberately and slowly to minimize aerosolization.
-
Post-Weighing: Close the primary container securely. Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Dissolution: Using the clean inner gloves, proceed to add the solvent to the powder to create a solution. Once in solution, the risk of dust inhalation is eliminated, but the risk of splash remains.
Workflow 2: Doffing (Removing) PPE
The order of PPE removal is critical to prevent self-contamination.
-
Decontaminate: If any visible contamination is on your gloves or lab coat, clean it while still wearing your PPE.
-
Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Place it in its designated storage or disposal location.
-
Remove Outer Gloves (if still on): Peel off the first glove by pinching the cuff and pulling it off inside-out. Use the bare hand to slide under the cuff of the other glove and peel it off.
-
Remove Face/Eye Protection: Handle by the straps or earpieces to remove your face shield and/or goggles.
-
Remove Inner Gloves: Use the same procedure as in step 3.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7][13]
Data Presentation and Visualization
Table 1: Recommended PPE for Handling 1,3-dimethylquinoxalin-2(1H)-one
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Ventilated Cabinet | Single Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing Powder (<1g) | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in hood) |
| Weighing Powder (>1g) | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat | N95 Respirator Recommended |
| Handling Solutions | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat | Not Required |
| Spill Cleanup | N/A (Evacuate/Ventilate) | Heavy-Duty Nitrile Gloves | Goggles & Face Shield | Disposable Gown | N95 Respirator (Minimum) |
Diagram 1: Safe Handling Workflow
Caption: A workflow for the safe handling of 1,3-dimethylquinoxalin-2(1H)-one.
Disposal and Emergency Plans
Waste Disposal: All materials contaminated with 1,3-dimethylquinoxalin-2(1H)-one, including excess solid, contaminated solutions, used weigh boats, and disposable PPE, must be treated as hazardous waste.[1][2]
-
Collect all waste in a clearly labeled, sealed hazardous waste container.[11]
-
Never pour quinoxaline waste down the drain.[1]
-
Follow all local and institutional regulations for hazardous waste disposal.[1]
Emergency First Aid: Familiarize yourself with these procedures before beginning work.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention, providing the SDS to the medical personnel.[1][2]
By integrating these expert protocols into your daily laboratory operations, you build a culture of safety that is both robust and intuitive. Your well-being is paramount to the success of your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
